molecular formula C18H16ClN3O2 B13374628 N-[2-(7-chloro-3-oxo-3,4-dihydro-2-quinoxalinyl)phenyl]butanamide

N-[2-(7-chloro-3-oxo-3,4-dihydro-2-quinoxalinyl)phenyl]butanamide

Cat. No.: B13374628
M. Wt: 341.8 g/mol
InChI Key: NUWAZRHPDXLFAN-UHFFFAOYSA-N
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Description

N-[2-(7-chloro-3-oxo-3,4-dihydro-2-quinoxalinyl)phenyl]butanamide is a quinoxaline derivative, a class of nitrogen-containing heterocyclic compounds. Quinoxalines are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

The synthesis of N-[2-(7-chloro-3-oxo-3,4-dihydro-2-quinoxalinyl)phenyl]butanamide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the reaction. Industrial production methods may involve optimizing these conditions to increase yield and purity.

Chemical Reactions Analysis

N-[2-(7-chloro-3-oxo-3,4-dihydro-2-quinoxalinyl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the quinoxaline core to its dihydro form.

Scientific Research Applications

N-[2-(7-chloro-3-oxo-3,4-dihydro-2-quinoxalinyl)phenyl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(7-chloro-3-oxo-3,4-dihydro-2-quinoxalinyl)phenyl]butanamide involves its interaction with various molecular targets. The compound can inhibit enzymes or receptors involved in microbial growth or cancer cell proliferation. The exact pathways may vary depending on the specific application, but generally, it disrupts cellular processes by binding to key proteins or DNA .

Comparison with Similar Compounds

Similar compounds to N-[2-(7-chloro-3-oxo-3,4-dihydro-2-quinoxalinyl)phenyl]butanamide include other quinoxaline derivatives like:

This compound is unique due to its specific structural features and the potential for diverse applications in various fields.

Properties

Molecular Formula

C18H16ClN3O2

Molecular Weight

341.8 g/mol

IUPAC Name

N-[2-(7-chloro-3-oxo-4H-quinoxalin-2-yl)phenyl]butanamide

InChI

InChI=1S/C18H16ClN3O2/c1-2-5-16(23)20-13-7-4-3-6-12(13)17-18(24)22-14-9-8-11(19)10-15(14)21-17/h3-4,6-10H,2,5H2,1H3,(H,20,23)(H,22,24)

InChI Key

NUWAZRHPDXLFAN-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1C2=NC3=C(C=CC(=C3)Cl)NC2=O

Origin of Product

United States

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